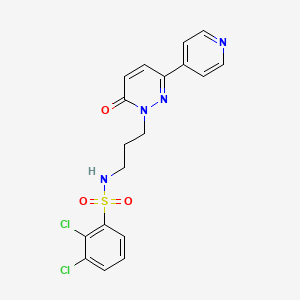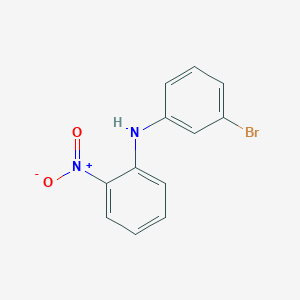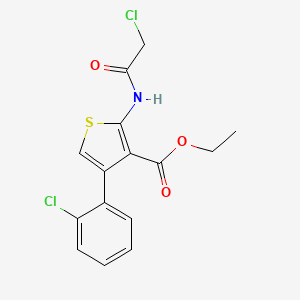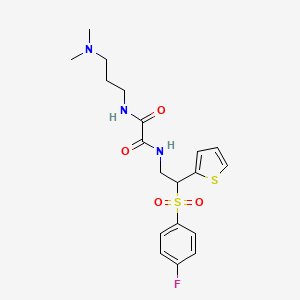
(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H18Cl2N4O3 and its molecular weight is 421.28. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Derivatives of quinazolinone, closely related to the given compound, have been synthesized and evaluated for various biological activities. For instance, novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have shown significant antiproliferative and antimicrobial activities. These compounds have been studied for their potential as cancer cell line inhibitors, particularly against breast carcinoma MCF-7 cells, showing high activity and selectivity. Furthermore, they possess antioxidant activity in DPPH assay and lipid peroxidation tests, indicating a broad spectrum of biological applications (Perković et al., 2016).
Antimicrobial Activities
Another study focused on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities. These compounds have been prepared through several synthetic steps and evaluated for their ability to act against various microbial strains. Some of the synthesized derivatives showed good activity compared to standard drugs, highlighting the antimicrobial potential of quinazolinone derivatives (Patel & Shaikh, 2011).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and assessed for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with their antioxidant activities. These compounds exhibited notable inhibitory activity towards cholinesterases and demonstrated significant ABTS cation radical scavenging ability, indicating their potential for treating neurodegenerative diseases through antioxidant and anticholinesterase mechanisms (Kurt et al., 2015).
Chemical Synthesis Innovations
Research into the chemical synthesis of derivatives related to quinazolinones has led to the development of novel methodologies for constructing the quinazolinone skeleton, key for isoquinoline alkaloids. This includes novel synthetic routes for preparing 3,4-dihydroisoquinolin-1(2H)-ones, demonstrating the flexibility and utility of quinazolinone derivatives in synthetic organic chemistry (Mujde et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)urea with 3,4-dichlorobenzaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)urea", "3,4-dichlorobenzaldehyde", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)urea and 3,4-dichlorobenzaldehyde in a suitable solvent (e.g. ethanol, DMF).", "Step 2: Add a base (e.g. NaOH, KOH) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS RN |
941941-23-7 |
Product Name |
(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C19H18Cl2N4O3 |
Molecular Weight |
421.28 |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H18Cl2N4O3/c1-28-10-4-9-25-17(13-5-2-3-6-16(13)23-19(25)27)24-18(26)22-12-7-8-14(20)15(21)11-12/h2-3,5-8,11H,4,9-10H2,1H3,(H2,22,24,26) |
InChI Key |
YFWDBPLWZRQPPK-JJIBRWJFSA-N |
SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2701648.png)
![5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2701649.png)


![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701655.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2701656.png)



![N-[3-[2-(2-Methyl-1,3-thiazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2701663.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701668.png)
